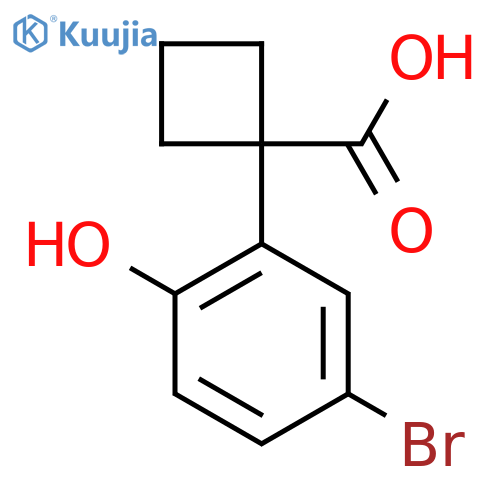Cas no 1314782-59-6 (1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid)

1314782-59-6 structure
商品名:1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid
- EN300-1910512
- 1314782-59-6
-
- インチ: 1S/C11H11BrO3/c12-7-2-3-9(13)8(6-7)11(10(14)15)4-1-5-11/h2-3,6,13H,1,4-5H2,(H,14,15)
- InChIKey: UPROKFUPUYMRLL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)C1(C(=O)O)CCC1)O
計算された属性
- せいみつぶんしりょう: 269.98916g/mol
- どういたいしつりょう: 269.98916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 57.5Ų
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1910512-0.5g |
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid |
1314782-59-6 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1910512-5.0g |
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid |
1314782-59-6 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1910512-1g |
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid |
1314782-59-6 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1910512-10g |
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid |
1314782-59-6 | 10g |
$4545.0 | 2023-09-17 | ||
| Enamine | EN300-1910512-0.05g |
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid |
1314782-59-6 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1910512-0.25g |
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid |
1314782-59-6 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1910512-10.0g |
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid |
1314782-59-6 | 10g |
$4545.0 | 2023-06-02 | ||
| Enamine | EN300-1910512-2.5g |
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid |
1314782-59-6 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1910512-0.1g |
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid |
1314782-59-6 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1910512-1.0g |
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid |
1314782-59-6 | 1g |
$1057.0 | 2023-06-02 |
1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
1314782-59-6 (1-(5-bromo-2-hydroxyphenyl)cyclobutane-1-carboxylic acid) 関連製品
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
